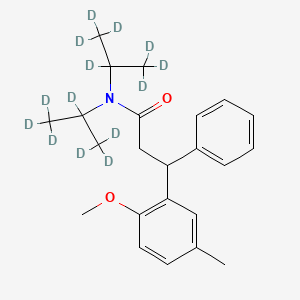

N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This compound is often used in proteomics research and other biochemical studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 involves several steps, starting with the preparation of the core structure, followed by the introduction of the deuterium atoms. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, and ethyl acetate. The compound is usually stored at -20°C to maintain its stability .

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 has several applications in scientific research:

Chemistry: It is used as a reference standard in mass spectrometry due to its stable isotope labeling.

Biology: It is employed in studies involving metabolic pathways and enzyme kinetics.

Medicine: The compound is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: It is utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This can provide insights into reaction mechanisms and the role of hydrogen atoms in biological processes.

Comparación Con Compuestos Similares

Similar Compounds

N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine: This compound is similar but lacks the deuterium labeling.

N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide: Another similar compound without the isotope labeling.

Uniqueness

The uniqueness of N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 lies in its deuterium labeling, which makes it particularly useful in studies requiring precise tracking of molecular interactions and metabolic pathways. The stable isotope labeling provides a distinct advantage in mass spectrometry and other analytical techniques .

Actividad Biológica

N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14, also known as rac-O-Methyltolterodine-d14, is a deuterated derivative of tolterodine, a compound primarily used in the treatment of overactive bladder. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H19D14NO

- Molecular Weight : 353.60 g/mol

- CAS Number : 1795031-80-9

The structure of this compound includes a phenylpropylamine backbone with two isopropyl groups and a methoxy-substituted aromatic ring. The presence of deuterium isotopes makes it useful for tracing studies in metabolic pathways.

Pharmacological Effects

- Antimuscarinic Activity :

- Comparative Efficacy :

The compound acts by blocking acetylcholine at muscarinic receptors in the bladder, leading to decreased detrusor muscle contractions. This mechanism is crucial for alleviating symptoms associated with overactive bladder syndrome.

Clinical Trials

-

Efficacy in Overactive Bladder :

- A randomized controlled trial involving tolterodine showed that patients experienced significant improvements in urinary frequency and urgency compared to placebo. The deuterated form maintains similar efficacy while allowing for better tracking in pharmacokinetic studies due to its isotopic labeling .

- Safety Profile :

Research Data Table

Propiedades

IUPAC Name |

N,N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2/c1-16(2)24(17(3)4)23(25)15-20(19-10-8-7-9-11-19)21-14-18(5)12-13-22(21)26-6/h7-14,16-17,20H,15H2,1-6H3/i1D3,2D3,3D3,4D3,16D,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYCIYQHBLEYJW-UWDFEEFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CC(=O)N(C(C)C)C(C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)OC)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.